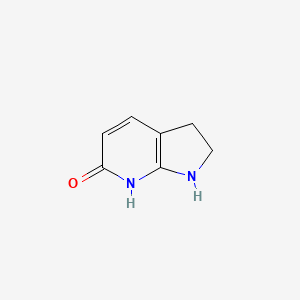

1-Hydroxymethyl-EC-carboline glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-Hydroxymethyl-EC-carboline glucoside is mainly extracted from natural products or obtained by chemical synthesis . The extraction process typically involves solvent extraction of the plant material followed by isolation, purification, and crystallization to obtain the desired product . Methods of chemical synthesis typically synthesize the desired product in a series of reaction steps using appropriate starting materials and reaction conditions .Molecular Structure Analysis

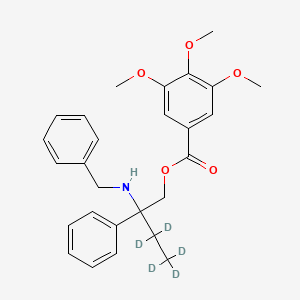

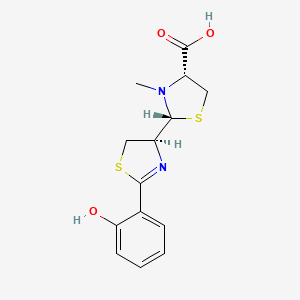

The molecular formula of 1-Hydroxymethyl-EC-carboline glucoside is C18H20N2O6. Its molecular weight is 360.366.Physical And Chemical Properties Analysis

1-Hydroxymethyl-EC-carboline glucoside appears as a yellow powder . It should be stored at 2-8℃ .科学的研究の応用

Electrogenerated Chemiluminescence Biosensing

A novel biosensing method for the quantitative detection of DNA hydroxymethylation uses enzymatic and chemical modifications, including glucosylation, to enhance selectivity and sensitivity. This method employs graphene oxide for signal amplification and has shown promise in DNA hydroxymethylation analysis, suggesting potential applications in genetic and epigenetic research (Wei et al., 2017).

Enzymatic Hydrolysis and Transglycosylation

Research on a glycoside hydrolase from Weissella cibaria revealed its ability to hydrolyze short-chain oligosaccharides and perform transglycosylation. This enzyme's unique substrate preference and action mechanism could be relevant for understanding the biochemical pathways involving similar glucoside compounds (Wangpaiboon et al., 2021).

Glucosidase Inhibition

A study on aminocyclopentitol inhibitors of β-glucosidases highlighted the potential therapeutic applications of glucosidase inhibitors in treating diseases related to carbohydrate metabolism. The findings could guide the design of new inhibitors with improved efficacy and selectivity (Boss et al., 2000).

Glycoside Hydrolase Family Expansion

The identification of a new β-glycosidase from Sulfolobus solfataricus and the establishment of a new glycoside hydrolase family (GH116) expands our understanding of glycan-specific enzyme activities. This discovery underlines the diversity of enzymatic mechanisms involved in carbohydrate metabolism and could inform the development of biotechnological applications involving glucoside modifications (Cobucci-Ponzano et al., 2010).

特性

IUPAC Name |

2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c21-7-13-15(22)16(23)17(24)18(26-13)25-8-12-14-10(5-6-19-12)9-3-1-2-4-11(9)20-14/h1-6,13,15-18,20-24H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEWCGDGCYXTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)COC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxymethyl-beta-carboline glucoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxabicyclo[2.1.1]hexane-5-carboxylicacid,methylester,(1alpha,4alpha,5beta)-(9CI)](/img/no-structure.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)

![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)